molecular formula C8H9BrN2S B1408662 3-(2-Bromopyridin-3-yl)thiazolidine CAS No. 1779121-28-6

3-(2-Bromopyridin-3-yl)thiazolidine

Cat. No.: B1408662
CAS No.: 1779121-28-6
M. Wt: 245.14 g/mol
InChI Key: ORLROPKCDRBYLK-UHFFFAOYSA-N
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Description

3-(2-Bromopyridin-3-yl)thiazolidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a derivative of thiazolidine, containing a pyridine ring and a bromine atom. The presence of these functional groups enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromopyridin-3-yl)thiazolidine typically involves the reaction of 2-bromopyridine with thiazolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of recyclable catalysts and solvents, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromopyridin-3-yl)thiazolidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of piperidine derivatives.

Scientific Research Applications

3-(2-Bromopyridin-3-yl)thiazolidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 3-(2-Bromopyridin-3-yl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The presence of the bromine atom and the thiazolidine ring enhances its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine: The parent compound, lacking the bromine and pyridine ring.

    2-Bromopyridine: Contains the bromine and pyridine ring but lacks the thiazolidine moiety.

    Thiazolidinone: A related compound with a carbonyl group in the thiazolidine ring.

Uniqueness

3-(2-Bromopyridin-3-yl)thiazolidine is unique due to the combination of the bromine atom, pyridine ring, and thiazolidine moiety. This unique structure enhances its chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

3-(2-bromopyridin-3-yl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2S/c9-8-7(2-1-3-10-8)11-4-5-12-6-11/h1-3H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORLROPKCDRBYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCN1C2=C(N=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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